Heptyl carbamimidothioate

CAS No.: 44996-93-2

Cat. No.: VC17293003

Molecular Formula: C8H18N2S

Molecular Weight: 174.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 44996-93-2 |

|---|---|

| Molecular Formula | C8H18N2S |

| Molecular Weight | 174.31 g/mol |

| IUPAC Name | heptyl carbamimidothioate |

| Standard InChI | InChI=1S/C8H18N2S/c1-2-3-4-5-6-7-11-8(9)10/h2-7H2,1H3,(H3,9,10) |

| Standard InChI Key | HCNAJTACWLAWAR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCSC(=N)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

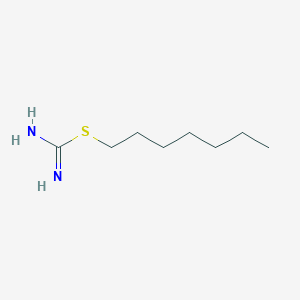

Heptyl carbamimidothioate is defined by the molecular formula C₈H₁₈N₂S and a linear structure featuring a carbamimidothioate group (-SC(=NH)NH₂) attached to a heptyl chain. Its SMILES representation, CCCCCCCSC(=N)N, highlights the aliphatic chain and thiourea moiety . The compound’s three-dimensional conformation, as depicted in PubChem, reveals a flexible alkyl tail that facilitates hydrophobic interactions with enzyme active sites .

Table 1: Physicochemical Properties of Heptyl Carbamimidothioate

| Property | Value |

|---|---|

| Molecular Weight | 174.31 g/mol |

| CAS Registry Number | 44996-93-2 |

| Synonyms | SCHEMBL3782640, DTXSID30276771 |

| XLogP3 | 3.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Purification

Synthetic Pathways

Heptyl carbamimidothioate is synthesized via a two-step reaction sequence. First, sulphanilamide undergoes thiocyanation with potassium thiocyanate (KSCN) in hydrochloric acid to form 4-thioureidobenzenesulphonamide . Subsequent alkylation with heptyl halide in dimethylformamide (DMF) at elevated temperatures yields the target compound . Purification is typically achieved through ethyl acetate extraction, affording high-purity product (62–89% yield) .

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: ¹H NMR displays signals for the heptyl chain (δ 1.2–1.7 ppm, multiplet) and thiourea NH groups (δ 8.1–8.3 ppm) . ¹³C NMR reveals the thiocarbonyl carbon at δ 178.5 ppm and aliphatic carbons at δ 22–32 ppm . Mass spectrometry (MS) shows a molecular ion peak at m/z 174.3, consistent with the molecular formula .

Pharmacological Activity: Carbonic Anhydrase Inhibition

Isoform Selectivity

The compound exhibits nanomolar inhibition constants (Kᵢ) against key human CA isoforms:

Table 2: Inhibitory Activity Against Human CA Isoforms

| Isoform | Kᵢ (nM) | Selectivity vs. AAZ |

|---|---|---|

| hCA I | 38.5–92.5 | 2.7–6.5× |

| hCA II | 1.7 | 147× |

| hCA VII | 1.2 | 21× |

| hCA XIII | 658.8–8761 | 0.1–1.4× |

Notably, its potency against hCA II (Kᵢ = 1.7 nM) surpasses AAZ (Kᵢ = 250 nM) by two orders of magnitude, making it a candidate for treating glaucoma and edema .

Structure-Activity Relationships (SAR)

Alkyl Chain Length

Increasing the alkyl chain length from methyl (C1) to heptyl (C7) enhances inhibitory activity. For hCA II, the heptyl derivative (8c) is 34-fold more potent than its methyl counterpart (8a) . The extended hydrophobic tail improves van der Waals interactions with the enzyme’s hydrophobic pocket.

Electronic Effects

Electron-withdrawing substituents on benzyl analogs (e.g., 3,5-difluoro) further boost activity, while electron-donating groups (e.g., 3,5-dimethyl) reduce potency . This trend underscores the importance of electronic complementarity in the active site.

Comparative Analysis with Structural Analogs

Heptylphysostigmine Derivatives

The cholinesterase inhibitor heptylphysostigmine shares a similar heptyl chain but incorporates a carbamate group. Despite structural differences, both compounds exploit alkyl chain length to enhance target affinity .

Hexatriacontyl Carbamimidothioate

A homolog with a 36-carbon chain (hexatriacontyl carbamimidothioate) exhibits reduced solubility and negligible CA inhibition, highlighting the optimal chain length of C7 for balancing hydrophobicity and bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume